![molecular formula C21H20Cl2N4O2 B4890702 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone](/img/structure/B4890702.png)
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone is a complex organic compound that features a piperidine ring, a triazole ring, and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and triazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinated aromatic compounds, hydroxylating agents, and triazole-forming reagents. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride, the compound can be reduced to form alcohols or amines.
Substitution: Halogenated compounds can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated products.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological molecules can provide insights into new drug development.
Medicine
In medicine, [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone is investigated for its potential therapeutic effects. It may act on specific molecular targets to treat various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Dichloroaniline: A compound with a similar chlorinated aromatic structure.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares hydroxyl and aromatic features.
2,2′-Bipyridyl: Contains nitrogen heterocycles similar to the triazole ring.
Uniqueness
What sets [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone apart is its combination of a piperidine ring with a triazole ring and chlorophenyl groups, which imparts unique chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in the similar compounds listed above.
特性
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O2/c22-17-5-1-15(2-6-17)13-27-14-19(24-25-27)20(28)26-11-9-21(29,10-12-26)16-3-7-18(23)8-4-16/h1-8,14,29H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBNPEKXZCPHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CN(N=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
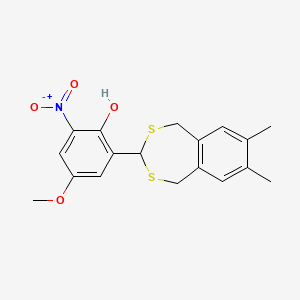
![1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4890640.png)
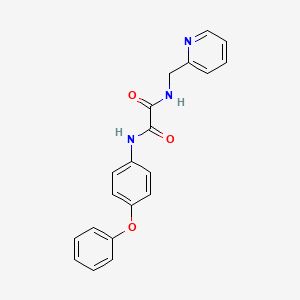
![[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate](/img/structure/B4890657.png)
![4-(2-oxo-1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4890664.png)
![1-phenyl-4-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B4890671.png)
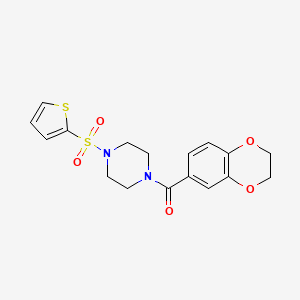
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-N-methyl-3-piperidinamine](/img/structure/B4890685.png)
![2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4890694.png)
![N-(3,4-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B4890708.png)
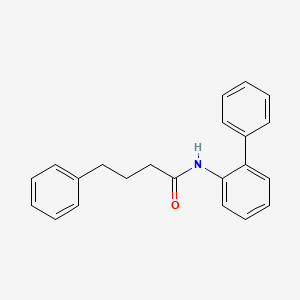
![8-METHYL-7-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}[1,3]DIOXOLO[4,5-G]QUINOLIN-6(5H)-ONE](/img/structure/B4890719.png)
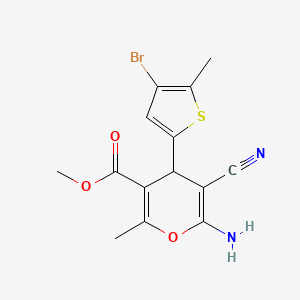
amino]benzamide](/img/structure/B4890727.png)
